molecular formula C20H44O3Si B12623143 Tert-butyl[(12,12-dimethoxydodecyl)oxy]dimethylsilane CAS No. 920753-78-2

Tert-butyl[(12,12-dimethoxydodecyl)oxy]dimethylsilane

Cat. No.: B12623143
CAS No.: 920753-78-2
M. Wt: 360.6 g/mol
InChI Key: IYGYHTROSNNHIZ-UHFFFAOYSA-N
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Description

Tert-butyl[(12,12-dimethoxydodecyl)oxy]dimethylsilane is an organosilicon compound that features a tert-butyl group, a dimethylsilane group, and a long alkyl chain with two methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl[(12,12-dimethoxydodecyl)oxy]dimethylsilane typically involves the reaction of tert-butyl(dimethyl)silanol with 12,12-dimethoxydodecyl chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale distillation or chromatography techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl[(12,12-dimethoxydodecyl)oxy]dimethylsilane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the compound into simpler silanes.

    Substitution: The alkoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the presence of a catalyst, such as a Lewis acid, and are carried out under anhydrous conditions.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Simpler silanes.

    Substitution: Various substituted silanes depending on the reagents used.

Scientific Research Applications

Tert-butyl[(12,12-dimethoxydodecyl)oxy]dimethylsilane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Medicine: Explored for its potential use in the development of new pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of high-performance materials, such as coatings and adhesives, due to its unique structural properties.

Mechanism of Action

The mechanism of action of tert-butyl[(12,12-dimethoxydodecyl)oxy]dimethylsilane involves its interaction with various molecular targets and pathways. The compound can form stable complexes with biomolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The long alkyl chain and methoxy groups contribute to the compound’s ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl(4-iodobutoxy)dimethylsilane: Similar in structure but contains an iodine atom instead of the long alkyl chain with methoxy groups.

    Tert-butyl(dimethyl)silanol: Lacks the long alkyl chain and methoxy groups, making it less hydrophobic and less effective in forming stable complexes with biomolecules.

Uniqueness

Tert-butyl[(12,12-dimethoxydodecyl)oxy]dimethylsilane is unique due to its long alkyl chain with methoxy groups, which enhances its hydrophobicity and ability to interact with biomolecules. This makes it more effective in applications such as drug delivery and the development of high-performance materials compared to similar compounds.

Properties

CAS No.

920753-78-2

Molecular Formula

C20H44O3Si

Molecular Weight

360.6 g/mol

IUPAC Name

tert-butyl-(12,12-dimethoxydodecoxy)-dimethylsilane

InChI

InChI=1S/C20H44O3Si/c1-20(2,3)24(6,7)23-18-16-14-12-10-8-9-11-13-15-17-19(21-4)22-5/h19H,8-18H2,1-7H3

InChI Key

IYGYHTROSNNHIZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCCCCCCCCCC(OC)OC

Origin of Product

United States

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